2-Norbornanone dimethyl ketal
Overview
Description
2-Norbornanone dimethyl ketal is an organic compound with the molecular formula C₉H₁₄O₂ It is a derivative of norbornanone, where the ketone group is protected by two methoxy groups
Mechanism of Action
. . However, the specific biological targets of 2-Norbornanone dimethyl ketal are not well-documented in the literature.
Mode of Action
It is known that the compound can be synthesized through a two-step process involving the aerobic oxidation of norbornene . This process is catalyzed by a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of 2-Norbornanone from norbornene is affected by the presence of sublimation inhibitors, which suppress the sublimation of norbornene and increase the yield of 2-Norbornanol under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-norbornanone dimethyl ketal typically involves the protection of the ketone group in 2-norbornanone. One common method is the reaction of 2-norbornanone with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl ketal. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Norbornanone dimethyl ketal can undergo various chemical reactions, including:
Hydrolysis: The ketal group can be hydrolyzed back to the ketone in the presence of water and an acid catalyst.
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone back to the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 2-Norbornanone and methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 2-Norbornanol.
Scientific Research Applications
2-Norbornanone dimethyl ketal has several applications in scientific research:
Chemistry: It is used as a protecting group for ketones in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds.
Comparison with Similar Compounds
2-Norbornanone: The parent compound, which lacks the ketal protection.
2-Norbornanol: The reduced form of 2-norbornanone.
Norbornene: A related compound used as a starting material in the synthesis of 2-norbornanone.
Uniqueness: 2-Norbornanone dimethyl ketal is unique due to its protected ketone group, which allows for selective reactions and stability under various conditions. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2,2-dimethoxybicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)6-7-3-4-8(9)5-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQURPPICIBDUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2CCC1C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908680 | |
Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10395-51-4 | |
Record name | 2-Norbornanone dimethyl ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010395514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxybicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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